2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate
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Overview
Description
2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate is a chemical compound with the molecular formula C12H5Cl3FNO2 and a molecular weight of 320.53 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate typically involves the reaction of 2-chloro-4-fluorophenol with 2,6-dichloroisonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperatures and pressures. The product is then purified through various techniques such as crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields 2-chloro-4-fluorophenol and 2,6-dichloroisonicotinic acid .
Scientific Research Applications
2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 2,6-Dichloroisonicotinic acid
- 2-Chloro-4-fluorobenzoic acid
Uniqueness
2-Chloro-4-fluorophenyl 2,6-dichloroisonicotinate is unique due to its combination of halogen atoms and ester functionality, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity and stability are required .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl) 2,6-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3FNO2/c13-8-5-7(16)1-2-9(8)19-12(18)6-3-10(14)17-11(15)4-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMRTPPUKKXOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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